4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid
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Overview
Description
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid is a synthetic organic compound with the molecular formula C11H9F3O3. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety through an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-(trifluoromethyl)aniline with succinic anhydride to form the corresponding amide.
Oxidation: The resulting amide is then subjected to oxidation to introduce the keto group, forming this compound.
The reaction conditions generally include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, industrial processes may involve more efficient catalysts and solvents to optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-{[4-(trifluoromethyl)phenyl]carbamoyl}amino)butanoic acid: Similar structure but with a carbamoyl group instead of an amide linkage.
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}pentanoic acid: Similar structure but with an additional carbon in the alkyl chain.
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}propanoic acid: Similar structure but with one less carbon in the alkyl chain.
Uniqueness
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-oxo-4-[4-(trifluoromethyl)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSISCPIVCLMNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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